4-Nitro-3,6-dihydro-2H-thiopyran
Description
4-Nitro-3,6-dihydro-2H-thiopyran (CAS: 1881295-69-7) is a sulfur-containing heterocyclic compound featuring a partially saturated six-membered thiopyran ring with a nitro group at the 4-position. It is commercially available with a purity of 95% (YF-0013) and serves as a precursor in organic synthesis and pharmaceutical research . The compound’s structure combines the electronic effects of the nitro group with the conformational flexibility of the dihydro-thiopyran scaffold, making it a subject of interest for comparative studies with analogous nitroheterocycles.
Properties
IUPAC Name |
4-nitro-3,6-dihydro-2H-thiopyran | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c7-6(8)5-1-3-9-4-2-5/h1H,2-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSXELCMRMORKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-3,6-dihydro-2H-thiopyran typically involves the hetero-Diels–Alder reaction of enamine-3-thiones with nitroalkenes. This one-pot method is efficient and yields the desired thiopyran derivatives in moderate to good yields. The reaction conditions often involve room temperature and the use of Lawesson’s reagent for thionation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable versions of the laboratory synthesis methods, focusing on optimizing yield and purity through controlled reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-3,6-dihydro-2H-thiopyran undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) in an alcohol solvent like butanol.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products Formed:
Reduction: 4-Amino-3,6-dihydro-2H-thiopyran.
Substitution: Depending on the nucleophile, various substituted thiopyran derivatives can be formed.
Scientific Research Applications
4-Nitro-3,6-dihydro-2H-thiopyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Potential antibacterial and antifungal activities have been observed, making it a candidate for further biological studies.
Medicine: Its derivatives are being explored for their potential as dopamine receptor agonists, which could have implications in treating neurological disorders.
Mechanism of Action
The biological activity of 4-Nitro-3,6-dihydro-2H-thiopyran is primarily due to its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antibacterial and antifungal effects. Additionally, its derivatives that act as dopamine receptor agonists interact with the dopamine D1 receptors, influencing neurological pathways .
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs include:
Key Observations :
- Heteroatom Influence: Replacing sulfur (thiopyran) with oxygen (pyran) alters electronic properties.
- Nitro Position: The 4-nitro group in thiopyran vs. 6-nitro in pyran affects dipole moments and reactivity. For example, microwave spectroscopy of 5,6-dihydro-2H-thiopyran (non-nitrated) reveals vibrational wavenumbers of 134 cm⁻¹ (ν₃₆) and 219 cm⁻¹ (ν₃₅), which would shift with nitro substitution .
- Ring Saturation : Dihydro-thiopyrans (e.g., 4-nitro derivative) exhibit greater flexibility than fully aromatic benzothiochromans (Compounds 6,7), impacting binding to biological targets .
Pharmacological Activity
- 3-Aryl-4-nitrobenzothiochroman S,S-dioxide (Compounds 6,7) : Demonstrated potent MDR reversal activity in tumor cell lines, attributed to the aromatic benzothiochroman core enhancing π-π stacking with cellular targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
